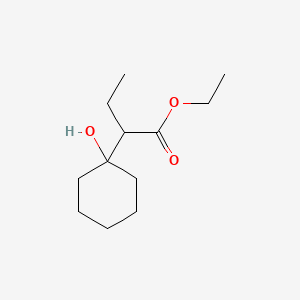
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is a chemical compound with the molecular formula C13H18N2O5. It is also known as 3,4-Bis(N,N-dimethylcarbamoyloxy)benzyl alcohol. This compound is characterized by the presence of two dimethylcarbamoyloxy groups attached to the benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- often involves the use of advanced catalytic processes. For example, the hydrogenation of benzaldehyde in the presence of a palladium catalyst can produce benzyl alcohol, which can then be further reacted with dimethylcarbamoyl chloride to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The dimethylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl alcohol
- 3,4-Dimethylcarbamoyloxybenzyl alcohol
- 4-Hydroxybenzyl alcohol
Uniqueness
Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is unique due to the presence of two dimethylcarbamoyloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its utility in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
63991-35-5 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H18N2O5/c1-14(2)12(17)19-10-6-5-9(8-16)7-11(10)20-13(18)15(3)4/h5-7,16H,8H2,1-4H3 |
InChI-Schlüssel |
UOUMIWURLSNKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)CO)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


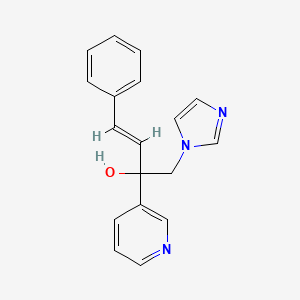
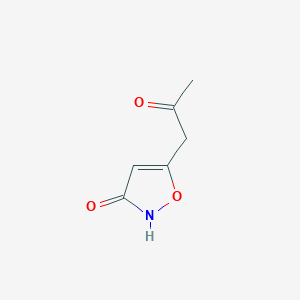
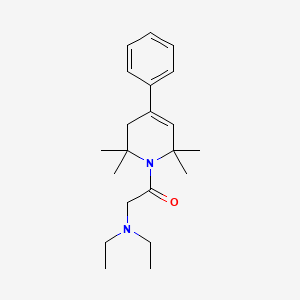
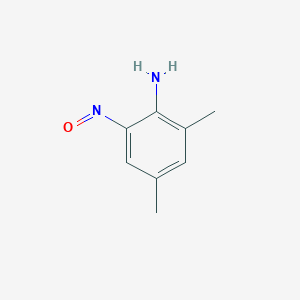
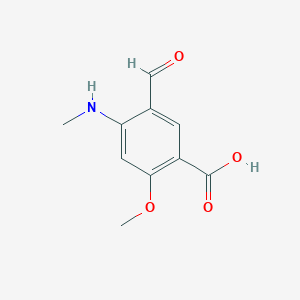
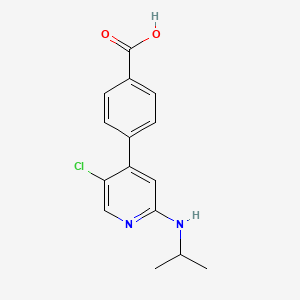
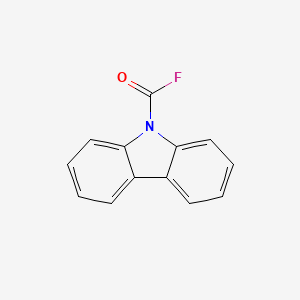
![2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine](/img/structure/B13956151.png)
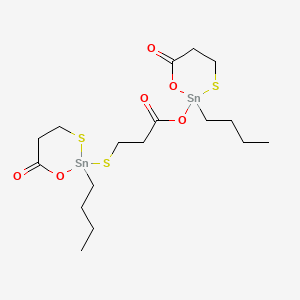
![Ethanol, 2-[(diphenylmethyl)methylamino]-](/img/structure/B13956157.png)

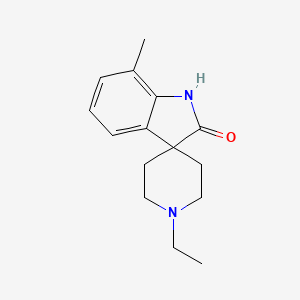
![2H-6,9-Methanopyrido[1,2-a]pyrimidine](/img/structure/B13956179.png)
